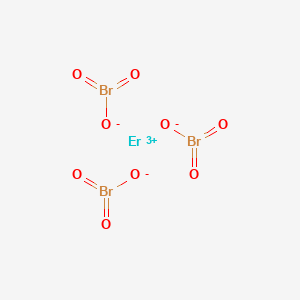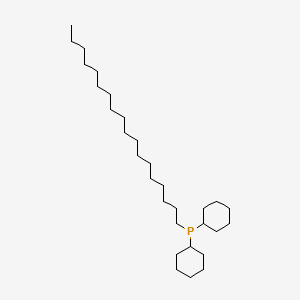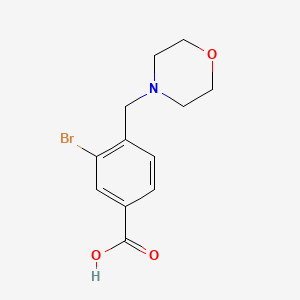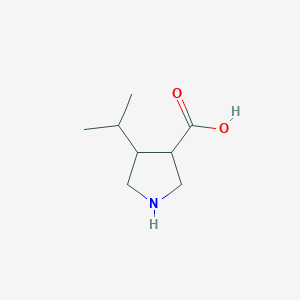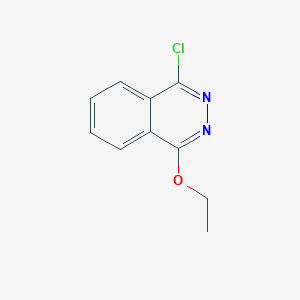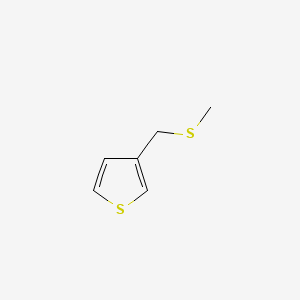
3-(Methylthio)methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)methylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-(Methylthio)methylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(methylthio)methylthiophene is primarily located in the cytoplasm. 3-(Methylthio)methylthiophene has a cooked, dairy, and roasted taste.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Polymer Studies
- Polymer Growth Mechanism : A study by Hoier and Park (1993) revealed that the growth of poly(3-methylthiophene) is dependent on the oxidation of 3-methylthiophene, with the radical-radical coupling reaction playing a critical role. The growth process involves both the monomer and polymer but is not autocatalytic (Hoier & Park, 1993).
- Electrochemical Preparation and Properties : Sato, Tanaka, and Kaeriyama (1986) compared the electrical properties of poly(3-methylthiophene) with other polymers. They found that 3-methylthiophene's conductivity surpassed that of polythiophene and poly(3-ethylthiophene), and its oxidation potential was lower (Sato, Tanaka, & Kaeriyama, 1986).
- Catalysis in Electrochemistry : Mark et al. (2000) explored the applications of poly-3-methylthiophene (P3MT) electrodes in the reduction of acetylene, demonstrating the potential of these electrodes in shifting product ratios during reduction (Mark et al., 2000).
Optical and Structural Studies
- Molecular Structure Analysis : Tanabe et al. (1996) investigated 3-methylthiophene's molecular structure using gas electron diffraction and microwave spectroscopic data, providing detailed structural parameters (Tanabe et al., 1996).
- Optoelectronic Applications : Nicho et al. (2004) synthesized derivatives of polythiophene, including poly(3-methylthiophene), and analyzed their application in electrochromic devices. They found significant optoelectronic properties and variations in optical absorbance spectra (Nicho et al., 2004).
- Electrochemical Transistors : Thackeray, White, and Wrighton (1985) reported on the optical and electrical properties of poly-3-methythiophene and its application in microelectrochemical transistors, highlighting significant changes in conductivity and optical density based on redox potential (Thackeray, White, & Wrighton, 1985).
Electrochemical Synthesis and Properties
- Polymer Synthesis in Ionic Liquid : Zhang et al. (2006) synthesized poly-3-methylthiophene in an ionic liquid and studied its electrocatalytic properties. Their research showed that the polymer has significant electrochromic response and electrocatalytic oxidation characteristics (Zhang et al., 2006).
- Surface-Initiated Synthesis : Doubina et al. (2012) conducted surface-initiated synthesis of poly(3-methylthiophene) from indium tin oxide, demonstrating control over polymer thickness and highlighting its potential in organic electronics (Doubina et al., 2012).
Eigenschaften
CAS-Nummer |
61675-72-7 |
|---|---|
Molekularformel |
C6H8S2 |
Molekulargewicht |
144.3 g/mol |
IUPAC-Name |
3-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
YWUFGNXATBTVEB-UHFFFAOYSA-N |
SMILES |
CSCC1=CSC=C1 |
Kanonische SMILES |
CSCC1=CSC=C1 |
Dichte |
1.522-1.525 |
Andere CAS-Nummern |
61675-72-7 |
Physikalische Beschreibung |
Clear, colourless liquid; Cooked, brown and roasted dairy aroma |
Löslichkeit |
Soluble in most organic solvents; insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



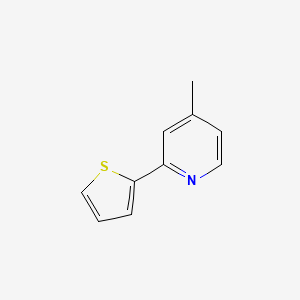
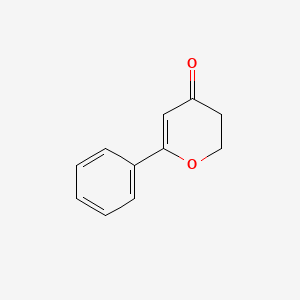
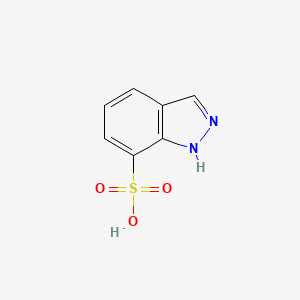

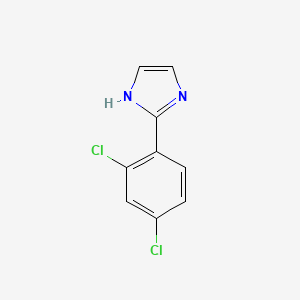
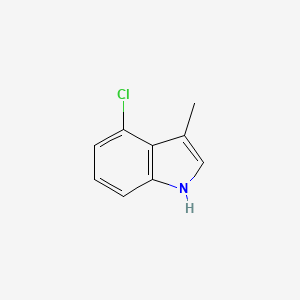


![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)
